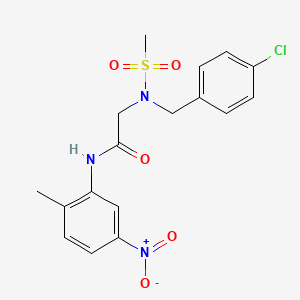![molecular formula C15H18N2O3 B4855490 N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.
Wirkmechanismus
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the mGluR2 subtype of glutamate receptors. These receptors are widely distributed throughout the brain and play a crucial role in the regulation of glutamate neurotransmission. By blocking the activity of mGluR2, N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide modulates the release of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been reported to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to reduce the release of glutamate in the hippocampus, which may contribute to its antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is its high selectivity for the mGluR2 receptor subtype. This allows researchers to study the specific effects of mGluR2 modulation without interfering with other receptors. However, one limitation of N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is its relatively low potency compared to other mGluR2 antagonists. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective mGluR2 antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the potential use of N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide as a tool for studying the role of mGluR2 in various physiological and pathological processes warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have antipsychotic, anxiolytic, antidepressant, and anti-addictive effects in animal models. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and pain.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-14(11(2)20-17-10)15(18)16-9-8-12-6-4-5-7-13(12)19-3/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDHGABZCGPECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)
![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855427.png)

![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4855481.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-benzyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4855502.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)
![4-methyl-N-(1-{[(4-methylbenzyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4855514.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B4855519.png)